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molecular formula C9H18O3 B8569907 (2,2-Diethyl-1,3-dioxan-5-yl)methanol

(2,2-Diethyl-1,3-dioxan-5-yl)methanol

Cat. No. B8569907
M. Wt: 174.24 g/mol
InChI Key: NOLGLSRGKHMZMS-UHFFFAOYSA-N
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Patent
US07425634B2

Procedure details

The same procedure as in the step (7a) of Example 7 was repeated using 2-(hydroxymethyl)-1,3-propanediol, and 3-pentanone to obtain the title compound (1.5 g, yield: 46%) as a light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:6][OH:7])[CH2:4][OH:5].[CH3:8][CH2:9][C:10](=O)[CH2:11][CH3:12]>>[CH2:9]([C:10]1([CH2:11][CH3:12])[O:5][CH2:4][CH:3]([CH2:6][OH:7])[CH2:2][O:1]1)[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(OCC(CO1)CO)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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